Mdz-glucuronide - 81256-81-7

Mdz-glucuronide

Catalog Number: EVT-369793
CAS Number: 81256-81-7
Molecular Formula: C24H21ClFN3O7
Molecular Weight: 517.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
1-hydroxymidazolam beta-D-glucuronide is a beta-D-glucosiduronic acid that is beta-D-glucuronic acid in which the anomeric hydroxyl hydrogen has been replaced by a 8-chloro-6-(2-fluorophenyl)-1-methyl-4H-imidazo[1,5-a][1,4]benzodiazepin-4-yl group. It is the glucuronidated conjugate of the midazolam metabolite, 1-hydroxymidazolam. It has a role as a drug metabolite, a human urinary metabolite and a human blood serum metabolite. It is a beta-D-glucosiduronic acid, a monosaccharide derivative, an imidazobenzodiazepine, a member of monofluorobenzenes and an organochlorine compound. It derives from a 1-hydroxymidazolam.
Overview

Mdz-glucuronide, formally known as 1'-hydroxymidazolam-1'-O-β-D-glucuronide, is a significant metabolite of midazolam, a widely used benzodiazepine medication. This compound is primarily formed through the glucuronidation process, which is a critical phase II metabolic reaction that enhances the solubility of drugs, facilitating their excretion. The formation of Mdz-glucuronide highlights the activity of specific enzymes, particularly UDP-glucuronosyltransferases, which play a vital role in drug metabolism.

Source and Classification

Mdz-glucuronide is classified as a glucuronide conjugate, a type of drug metabolite formed when glucuronic acid is attached to a substrate—here, midazolam. It is produced predominantly in the liver and is an important marker for assessing the metabolic activity of the enzyme UDP-glucuronosyltransferase 2B7. This classification underscores its relevance in pharmacokinetics and toxicology studies.

Synthesis Analysis

Methods and Technical Details

The synthesis of Mdz-glucuronide can be achieved through several methods:

Molecular Structure Analysis

Structure and Data

Mdz-glucuronide has a complex molecular structure characterized by its glucuronic acid moiety linked to the hydroxymidazolam structure. The molecular formula for Mdz-glucuronide is C18H23N3O7S, and it has a molecular weight of approximately 413.45 g/mol. The structure features:

  • A midazolam backbone
  • A β-D-glucuronic acid unit
  • Hydroxyl functional groups that contribute to its solubility and reactivity

The structural representation emphasizes the importance of functional groups in determining the compound's pharmacological properties.

Chemical Reactions Analysis

Reactions and Technical Details

Mdz-glucuronide undergoes various chemical reactions that are crucial for its biological activity:

  1. Glucuronidation Reaction: The primary reaction involves the transfer of glucuronic acid from uridine diphosphate glucuronic acid to midazolam, catalyzed by UDP-glucuronosyltransferases .
  2. Hydrolysis: In biological systems, Mdz-glucuronide can be hydrolyzed back to its parent compound or further metabolized into other metabolites, influencing its pharmacokinetics.
  3. Phase II Metabolism: As a phase II metabolite, Mdz-glucuronide plays a role in detoxifying lipophilic compounds, making them more water-soluble for renal excretion.
Mechanism of Action

Process and Data

The mechanism of action for Mdz-glucuronide revolves around its formation and subsequent role in drug metabolism:

  • Enzymatic Conversion: Midazolam is converted into Mdz-glucuronide through enzymatic action involving UDP-glucuronosyltransferase enzymes (specifically UGT2B7). This conversion increases the hydrophilicity of midazolam, thereby enhancing its elimination from the body .
  • Pharmacokinetic Implications: The presence of Mdz-glucuronide serves as an indicator of midazolam metabolism and can affect the pharmacokinetics of midazolam therapy, influencing dosing regimens based on individual metabolic capacity.
Physical and Chemical Properties Analysis

Physical and Chemical Properties

Mdz-glucuronide exhibits several notable physical and chemical properties:

  • Solubility: The compound is highly soluble in aqueous solutions due to its polar glucuronic acid group.
  • Stability: Mdz-glucuronide demonstrates stability under physiological conditions but may undergo hydrolysis under certain circumstances.
  • Melting Point: Specific melting point data are often not disclosed in literature but can be inferred from similar compounds.

These properties are crucial for understanding how Mdz-glucuronide behaves in biological systems and during analytical procedures.

Applications

Scientific Uses

Mdz-glucuronide has several scientific applications:

  1. Pharmacokinetic Studies: It serves as a biomarker for assessing midazolam metabolism and understanding interindividual variability in drug response.
  2. Drug Development: Knowledge about Mdz-glucuronide formation aids pharmaceutical scientists in designing drugs with favorable metabolic profiles.
  3. Clinical Monitoring: Measuring levels of Mdz-glucuronide can help clinicians optimize dosing regimens for patients receiving midazolam therapy, particularly in populations with altered metabolism (e.g., liver impairment).
Introduction to Midazolam and Its Metabolic Pathways

Pharmacological Profile of Midazolam as a Benzodiazepine

Midazolam is a short-acting benzodiazepine characterized by its imidazole ring structure, which confers water solubility at acidic pH and lipophilicity at physiological pH. This unique property facilitates rapid blood-brain barrier penetration, leading to quick onset of sedative, anxiolytic, amnesic, and anticonvulsant effects [1] [8]. Like other benzodiazepines, it potentiates GABAergic neurotransmission by binding to the GABAA receptor, increasing chloride ion channel opening frequency and neuronal hyperpolarization [4] [5]. Midazolam’s rapid metabolic clearance distinguishes it from longer-acting benzodiazepines, making it suitable for procedural sedation and status epilepticus management. Its high protein binding (97%) and moderate volume of distribution contribute to its pharmacokinetic profile [1] [10].

Overview of Midazolam Metabolism: Phase I vs. Phase II Pathways

Midazolam undergoes extensive hepatic metabolism through parallel Phase I and Phase II pathways:

  • Phase I Metabolism: Primarily mediated by cytochrome P450 enzymes CYP3A4, CYP3A5, and CYP3A3. These catalyze hydroxylation at two positions: the 1′-position of the imidazole ring (forming 1′-OH-midazolam) and the 4-position of the benzodiazepine ring (yielding 4-OH-midazolam). The 1′-OH metabolite retains ~10% pharmacological activity of the parent drug [2] [6]. These reactions exhibit marked interindividual variability due to genetic polymorphisms, drug interactions, and hepatic function [6].
  • Phase II Metabolism: Dominated by UGT-mediated glucuronidation of both parent midazolam and its hydroxylated metabolites. Direct N-glucuronidation of midazolam’s imidazole nitrogen forms an inactive quaternary ammonium conjugate (MDZ-glucuronide), while 1′-OH-midazolam undergoes O-glucuronidation at its hydroxyl group [3] [7].

Table 1: Key Metabolic Pathways of Midazolam

MetaboliteFormation PathwayPrimary EnzymesBioactivity
1′-OH-midazolamCYP3A4/5 hydroxylationCYP3A4, CYP3A5~10% activity
4-OH-midazolamCYP3A4/5 hydroxylationCYP3A4, CYP3A5Minimal
MDZ-glucuronideDirect N-glucuronidationUGT1A4Inactive
1′-OH-MDZ-glucuronideO-glucuronidation of 1′-OHUGT2B4, UGT2B7Inactive

Significance of Glucuronidation in Midazolam Clearance

Glucuronidation serves as a critical detoxification and elimination route for midazolam:

  • Direct N-Glucuronidation: Accounts for 1–2% of administered midazolam dose excreted in urine as MDZ-glucuronide. Though quantitatively minor, this pathway gains prominence under CYP3A inhibition. UGT1A4 exclusively catalyzes this reaction via atypical kinetic behavior best described by a substrate inhibition model (Km = 46–64 µM; Vmax = 427–445 pmol/min/mg) [3] [7]. NMR studies confirm glucuronide conjugation occurs at the α-nitrogen of the imidazole ring [7].
  • Metabolite Glucuronidation: Up to 60–80% of a midazolam dose is eliminated as 1′-OH-midazolam glucuronide in urine. UGT2B4 and UGT2B7 mediate O-glucuronidation of 1′-OH-midazolam, while UGT1A4 may further N-glucuronidate hydroxylated metabolites [3] [7].
  • CYP3A Compensation: Pharmacokinetic modeling indicates UGT1A4 activity becomes clinically relevant during CYP3A inhibition. When CYP3A activity is suppressed (e.g., by itraconazole), glucuronidation partially compensates to prevent excessive drug accumulation [7] [6].

Table 2: UGT Enzymes Involved in Midazolam Glucuronidation

EnzymeSubstrate SpecificityReaction TypeKinetic ParametersTissue Localization
UGT1A4Midazolam, 1′-OH/4-OH metabolitesN-glucuronidationKm: 46–64 µM; Vmax: 427–445 pmol/min/mgLiver, Kidney
UGT2B41′-OH-midazolamO-glucuronidationNot fully characterizedLiver
UGT2B71′-OH-midazolamO-glucuronidationNot fully characterizedLiver

Properties

CAS Number

81256-81-7

Product Name

Mdz-glucuronide

IUPAC Name

(2S,3S,4S,5R,6R)-6-[[8-chloro-6-(2-fluorophenyl)-4H-imidazo[1,5-a][1,4]benzodiazepin-1-yl]methoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid

Molecular Formula

C24H21ClFN3O7

Molecular Weight

517.9 g/mol

InChI

InChI=1S/C24H21ClFN3O7/c25-11-5-6-16-14(7-11)18(13-3-1-2-4-15(13)26)28-9-12-8-27-17(29(12)16)10-35-24-21(32)19(30)20(31)22(36-24)23(33)34/h1-8,19-22,24,30-32H,9-10H2,(H,33,34)/t19-,20-,21+,22-,24+/m0/s1

InChI Key

ICIUMXQTLQXWGL-QMDPOKHVSA-N

SMILES

C1C2=CN=C(N2C3=C(C=C(C=C3)Cl)C(=N1)C4=CC=CC=C4F)COC5C(C(C(C(O5)C(=O)O)O)O)O

Synonyms

1-hydroxymethylmidazolam glucuronide
MDZ-glucuronide

Canonical SMILES

C1C2=CN=C(N2C3=C(C=C(C=C3)Cl)C(=N1)C4=CC=CC=C4F)COC5C(C(C(C(O5)C(=O)O)O)O)O

Isomeric SMILES

C1C2=CN=C(N2C3=C(C=C(C=C3)Cl)C(=N1)C4=CC=CC=C4F)CO[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.